![molecular formula C15H25NO5 B1435064 tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate CAS No. 2098067-97-9](/img/structure/B1435064.png)
tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate
Overview
Description
Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate, also known as TBC, is a synthetic organic compound that has been used in scientific research for various purposes. It is a colorless liquid with a low vapor pressure and a low melting point. TBC has a wide range of applications in the lab, from being used as a reagent in organic synthesis to being a tool for studying the biochemical and physiological effects of drugs.
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
Research has explored the synthesis of complex molecules through reactions involving tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate derivatives. For example, a study by Ortiz, Guijarro, and Yus (1999) investigates the reaction of O-tert-butyl N-(chloromethyl)-N-methyl carbamate with lithium powder, leading to functionalized carbamates through a DTBB-catalyzed lithiation process. This methodology has applications in the synthesis of substituted 1,2-diols from carbonyl compounds, showcasing the versatility of carbamates in organic synthesis (Ortiz, Guijarro, & Yus, 1999).
Intermediate in Enantioselective Synthesis
The compound has been utilized as an important intermediate in the enantioselective synthesis of other molecules. For instance, Ober et al. (2004) described the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, emphasizing its significance as an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Catalysis and Chemical Transformations
Further research has delved into catalysis and chemical transformations involving carbamate derivatives. A study by Sakaitani and Ohfune (1990) discusses the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the role of carbamates in facilitating selective reactions in organic chemistry (Sakaitani & Ohfune, 1990).
Synthesis of Bioactive Molecules
Additionally, the synthesis of bioactive molecules using carbamate derivatives has been a significant area of research. Ghoneim and Mohamed (2013) explored the synthesis of 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives from tert-butyl carbazate, demonstrating the utility of carbamates in the development of compounds with potential antimicrobial activity (Ghoneim & Mohamed, 2013).
properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)16(9-10-7-11(17)8-10)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPHEXRAVDRIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC(=O)C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



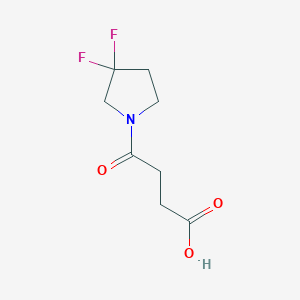
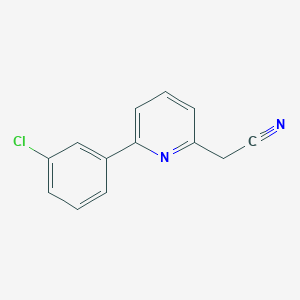
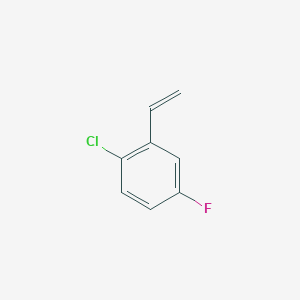
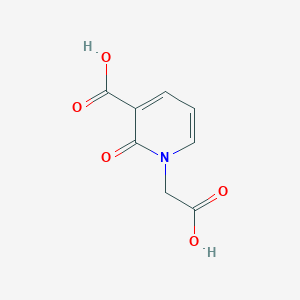


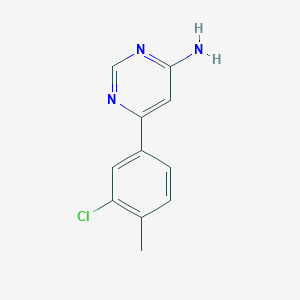
![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)

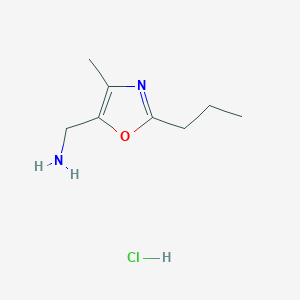
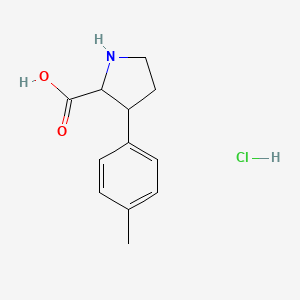

![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)
